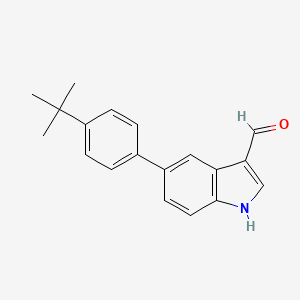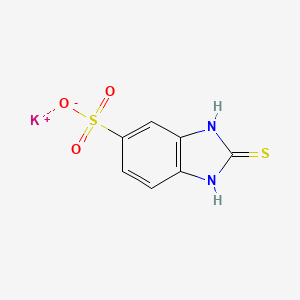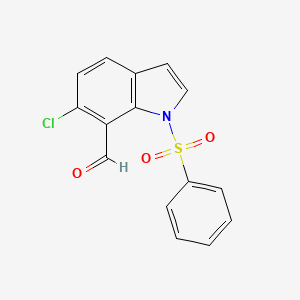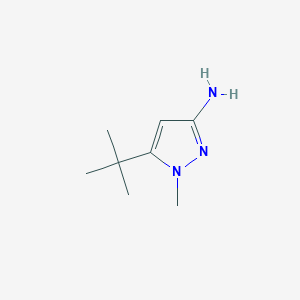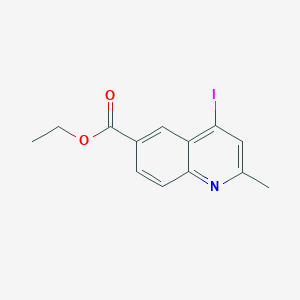
Ethyl 4-iodo-2-methylquinoline-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-iodo-2-methylquinoline-6-carboxylate is a quinoline derivative, a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis. This compound features an iodine atom at the 4-position, a methyl group at the 2-position, and an ethyl ester group at the 6-position of the quinoline ring. The presence of these functional groups makes it a versatile intermediate in the synthesis of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-iodo-2-methylquinoline-6-carboxylate typically involves the Friedländer reaction, which is a well-known method for constructing quinoline derivatives. The reaction involves the condensation of 2-aminoacetophenone with an appropriate aldehyde or ketone in the presence of an acid catalyst. For this specific compound, 2-amino-5-iodoacetophenone is reacted with ethyl acetoacetate under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-iodo-2-methylquinoline-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Ester Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solutions.
Major Products Formed
Substitution Reactions: Various substituted quinoline derivatives.
Oxidation and Reduction: Different oxidation states of the quinoline ring.
Ester Hydrolysis: The corresponding carboxylic acid.
Applications De Recherche Scientifique
Ethyl 4-iodo-2-methylquinoline-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, including antimalarial, anticancer, and antimicrobial compounds.
Organic Synthesis: The compound is used as a building block for the construction of more complex quinoline derivatives.
Material Science: Quinoline derivatives, including this compound, are explored for their luminescent properties and potential use in organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of ethyl 4-iodo-2-methylquinoline-6-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The iodine atom and the quinoline ring play crucial roles in binding to these targets and modulating their activity. The exact pathways involved can vary based on the specific derivative and its intended use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-chloro-2-methylquinoline-6-carboxylate
- Ethyl 4-bromo-2-methylquinoline-6-carboxylate
- Ethyl 4-fluoro-2-methylquinoline-6-carboxylate
Uniqueness
Ethyl 4-iodo-2-methylquinoline-6-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its chloro, bromo, and fluoro counterparts. The larger atomic radius and higher polarizability of iodine make it a better leaving group in substitution reactions, enhancing the compound’s versatility in synthetic applications .
Propriétés
Formule moléculaire |
C13H12INO2 |
|---|---|
Poids moléculaire |
341.14 g/mol |
Nom IUPAC |
ethyl 4-iodo-2-methylquinoline-6-carboxylate |
InChI |
InChI=1S/C13H12INO2/c1-3-17-13(16)9-4-5-12-10(7-9)11(14)6-8(2)15-12/h4-7H,3H2,1-2H3 |
Clé InChI |
IELVGIGYLYHMTR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 8-bromo-4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate](/img/structure/B12859864.png)
![4-Chloro-2-(methylthio)benzo[d]oxazole](/img/structure/B12859866.png)

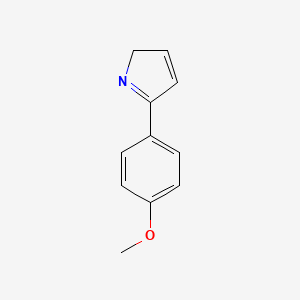
![Methyl 3-(3-cyanophenyl)-5-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B12859889.png)
![2-Bromonaphtho[2,1-d]oxazole](/img/structure/B12859899.png)
